molecular formula C17H17N3O B15119397 N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine

N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine

Cat. No.: B15119397
M. Wt: 279.34 g/mol
InChI Key: PLBHVASAIISHEG-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine is a chemical compound with a complex structure that includes a quinoxaline core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine typically involves the reaction of 2-chloro-3-methylquinoxaline with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoxaline core or the methoxyphenyl group.

    Substitution: The compound can participate in substitution reactions where functional groups on the quinoxaline or methoxyphenyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine: shares structural similarities with other quinoxaline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a quinoxaline core and a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine

InChI

InChI=1S/C17H17N3O/c1-12-17(20-15-9-5-4-8-14(15)19-12)18-11-13-7-3-6-10-16(13)21-2/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

PLBHVASAIISHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3=CC=CC=C3OC

Origin of Product

United States

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